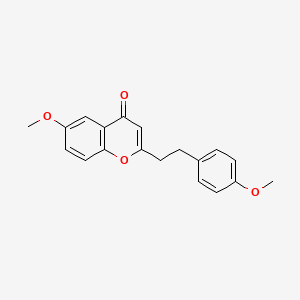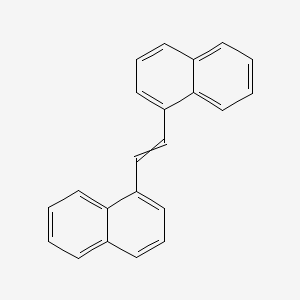
2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxyaniline group and a chlorobenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 2-ethoxyaniline with 3-chlorobenzoic acid in the presence of a coupling agent. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzoates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoates.
科学的研究の応用
2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- 2-(2-Methoxyanilino)-2-oxoethyl 3-chlorobenzoate
- 2-(2-Propoxyanilino)-2-oxoethyl 3-chlorobenzoate
- 2-(2-Butoxyanilino)-2-oxoethyl 3-chlorobenzoate
Uniqueness
2-(2-Ethoxyanilino)-2-oxoethyl 3-chlorobenzoate is unique due to its specific ethoxyaniline and chlorobenzoate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6860-39-5 |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC名 |
[2-(2-ethoxyanilino)-2-oxoethyl] 3-chlorobenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-15-9-4-3-8-14(15)19-16(20)11-23-17(21)12-6-5-7-13(18)10-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChIキー |
FXUNJJJVTZTYLA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


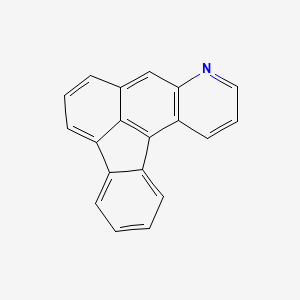

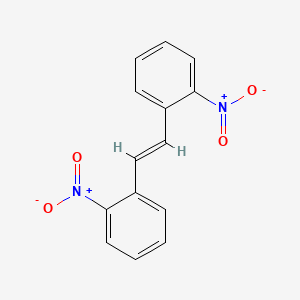
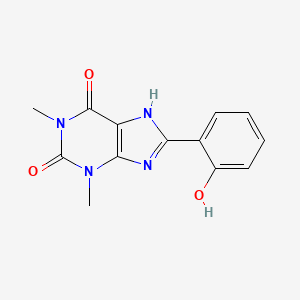
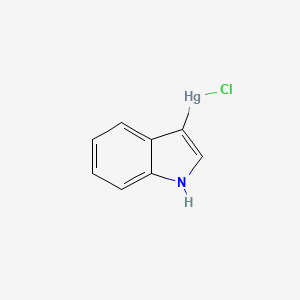
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
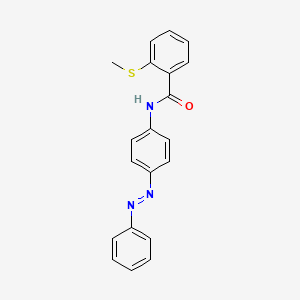
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
![8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14160253.png)

![n4-[6-(Benzylsulfanyl)-7-chloroquinolin-4-yl]-n1,n1-diethylpentane-1,4-diamine](/img/structure/B14160267.png)
